2-[2-(Cyclopropylmethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-[2-(Cyclopropylmethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(2-Cyclopropylmethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Brand Name: Vulcanchem
CAS No.: 1204580-88-0
VCID: VC0177391
InChI: InChI=1S/C16H22BFO3/c1-15(2)16(3,4)21-17(20-15)14-12(18)6-5-7-13(14)19-10-11-8-9-11/h5-7,11H,8-10H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)OCC3CC3
Molecular Formula: C16H22BFO3
Molecular Weight: 292.157

2-[2-(Cyclopropylmethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1204580-88-0

Cat. No.: VC0177391

Molecular Formula: C16H22BFO3

Molecular Weight: 292.157

* For research use only. Not for human or veterinary use.

2-[2-(Cyclopropylmethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 1204580-88-0

Specification

Description 2-(2-Cyclopropylmethoxy-6-fluorophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

CAS No. 1204580-88-0
Molecular Formula C16H22BFO3
Molecular Weight 292.157
IUPAC Name 2-[2-(cyclopropylmethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C16H22BFO3/c1-15(2)16(3,4)21-17(20-15)14-12(18)6-5-7-13(14)19-10-11-8-9-11/h5-7,11H,8-10H2,1-4H3
Standard InChI Key NMJRKFWGMZDOPA-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)OCC3CC3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator